molecular formula C30H35NO3S B281627 2,4,6-trimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide

2,4,6-trimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide

Cat. No. B281627
M. Wt: 489.7 g/mol
InChI Key: NKNJXEZZHJLREC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-trimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide, also known as TBNB, is a chemical compound that has gained significant attention in scientific research. It is a sulfonamide derivative that has shown promising results in various studies due to its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide is not fully understood. However, it has been suggested that 2,4,6-trimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide may inhibit the activity of certain enzymes, such as topoisomerase II and histone deacetylase, which are involved in DNA replication and gene expression. This inhibition may lead to the induction of apoptosis in cancer cells and the suppression of viral replication.
Biochemical and Physiological Effects:
2,4,6-trimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 2,4,6-trimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide has been found to induce the expression of certain genes that are involved in the regulation of cell growth and differentiation. These effects suggest that 2,4,6-trimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide may have potential therapeutic applications for various diseases.

Advantages and Limitations for Lab Experiments

2,4,6-trimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and purified. Additionally, 2,4,6-trimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide has been shown to have low toxicity and high selectivity towards cancer cells and viruses. However, one limitation of 2,4,6-trimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide is its poor solubility in water, which may affect its bioavailability and effectiveness in vivo.

Future Directions

There are several future directions for 2,4,6-trimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide research. One potential direction is the development of 2,4,6-trimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide-based drugs for the treatment of cancer and viral infections. Another direction is the study of 2,4,6-trimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide's mechanism of action and its interactions with other enzymes and proteins. Additionally, 2,4,6-trimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide may have potential applications in other fields, such as materials science and catalysis. Overall, 2,4,6-trimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide is a promising compound that has the potential to make significant contributions to scientific research.

Synthesis Methods

The synthesis of 2,4,6-trimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-amine. This reaction results in the formation of 2,4,6-trimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide as a white solid, which can be purified through recrystallization.

Scientific Research Applications

2,4,6-trimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide has been extensively studied for its potential use in various scientific research applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. In particular, 2,4,6-trimethyl-N-(8-tert-pentyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been studied for its potential use in treating viral infections, such as HIV and herpes simplex virus.

properties

Molecular Formula

C30H35NO3S

Molecular Weight

489.7 g/mol

IUPAC Name

2,4,6-trimethyl-N-[8-(2-methylbutan-2-yl)-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl]benzenesulfonamide

InChI

InChI=1S/C30H35NO3S/c1-7-30(5,6)21-12-13-27-24(16-21)25-17-26(22-10-8-9-11-23(22)28(25)34-27)31-35(32,33)29-19(3)14-18(2)15-20(29)4/h8-11,14-15,17,21,31H,7,12-13,16H2,1-6H3

InChI Key

NKNJXEZZHJLREC-UHFFFAOYSA-N

SMILES

CCC(C)(C)C1CCC2=C(C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=C(C=C(C=C5C)C)C

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=C(C=C(C=C5C)C)C

Origin of Product

United States

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